Platinum(II) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Platinum(II) acetylacetonate as a Precursor for Nanocatalysts and Films

One of the primary applications of Platinum(II) acetylacetonate (Pt(acac)₂) in scientific research lies in its use as a precursor for the preparation of nanocatalysts and thin films. [] Its popularity in this role stems from several advantages:

- Good solubility: Pt(acac)₂ exhibits good solubility in various organic solvents, allowing for easy manipulation and deposition during film formation processes. []

- Thermal stability: It possesses reasonable thermal stability, allowing for controlled decomposition during film formation techniques like chemical vapor deposition (CVD). []

- Defined platinum source: Pt(acac)₂ provides a well-defined source of platinum atoms, facilitating controlled incorporation into nanocatalysts and films. []

These combined features make Pt(acac)₂ a versatile precursor for various nanostructured materials, including:

- Platinum nanoparticles: These nanoparticles find applications in catalysis, sensing, and drug delivery. [, ]

- Pt-doped metal oxide films: These films are explored for their catalytic, gas sensing, and electronic properties. []

- Platinum-based composite materials: These materials combine the unique properties of platinum with other materials, leading to enhanced functionalities for diverse applications. []

Platinum(II) acetylacetonate as a Catalyst

Beyond its role as a precursor, Pt(acac)₂ demonstrates catalytic activity in specific organic reactions. Notably, it has been shown to be an efficient catalyst for:

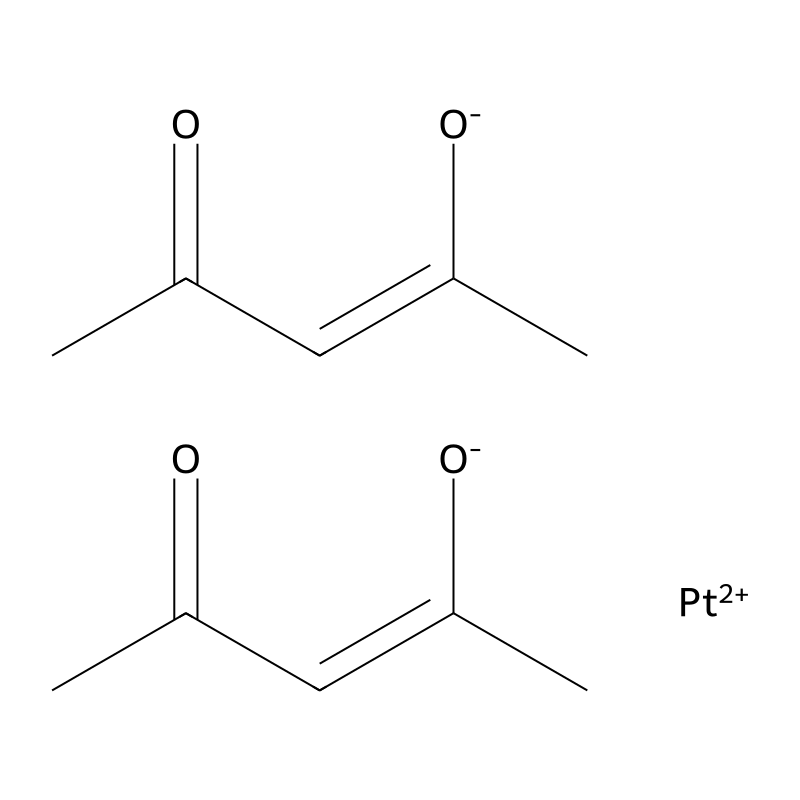

Platinum(II) acetylacetonate is a coordination compound with the chemical formula Pt(CHO). It appears as a yellow solid that is soluble in organic solvents such as benzene. The compound exhibits a square planar geometry around the platinum center, which is characteristic of many platinum(II) complexes. Platinum(II) acetylacetonate is notable for its stability and versatility in various chemical environments, making it a valuable compound in both research and industrial applications .

- Oxidation: Under certain conditions, it can be oxidized to higher oxidation states, forming platinum(IV) complexes. Strong oxidizing agents like hydrogen peroxide or ozone are typically used for this process .

- Reduction: The compound can be reduced to platinum metal or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.

- Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phosphines or amines, in the presence of suitable reagents. This substitution process allows for the formation of new platinum complexes with varying properties.

Platinum(II) acetylacetonate has been studied for its biological activity, particularly in the context of cancer research. It has been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. Studies suggest that it may have anticancer properties similar to other platinum-based drugs, by forming complexes with DNA and disrupting cellular processes .

The synthesis of platinum(II) acetylacetonate typically involves a straightforward reaction between platinum(II) chloride and acetylacetone:

- Dissolve Platinum(II) Chloride: Platinum(II) chloride is dissolved in a suitable solvent (e.g., ethanol or water).

- Add Acetylacetone: Acetylacetone is added to the solution.

- Heat the Mixture: The mixture is heated to reflux for several hours (typically 4-6 hours).

- Cool and Filter: After cooling, the product is filtered out.

- Wash and Dry: The product is washed with diethyl ether or ethanol and dried under vacuum .

Platinum(II) acetylacetonate has a wide range of applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions, including N-allylation reactions, due to its ability to facilitate various chemical transformations .

- Nanoparticle Synthesis: The compound is employed as a precursor for synthesizing platinum nanoparticles, which are valuable in catalysis and materials science.

- Pharmaceuticals: It is used in the preparation of platinum-based anticancer drugs, contributing to ongoing research into effective cancer treatments .

Research has shown that platinum(II) acetylacetonate interacts with various enzymes and proteins, which may lead to significant biochemical effects. For instance, it can form complexes with specific ligands that alter their photophysical properties, indicating potential applications in photodynamic therapy and molecular imaging . Its interactions at the molecular level suggest mechanisms that could inhibit or activate certain biological pathways, making it a subject of interest in medicinal chemistry.

Several compounds share structural and functional similarities with platinum(II) acetylacetonate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Platinum(IV) acetylacetonate | Pt(CHO)(I) | Higher oxidation state; different reactivity |

| Copper(II) acetylacetonate | Cu(CHO) | Similar ligand structure; used in different catalytic applications |

| Nickel(II) acetylacetonate | Ni(CHO) | Exhibits different catalytic properties; less studied |

| Cobalt(II) acetylacetonate | Co(CHO) | Known for its magnetic properties |

Platinum(II) acetylacetonate stands out among these compounds due to its unique electronic properties and stability under various conditions. Its ability to participate in diverse

Platinum(II) acetylacetonate ([Pt(acac)₂], CAS 15170-57-7) has historically been synthesized via alkaline precipitation routes. A widely cited method involves reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with sodium hydroxide to form platinum hydroxide intermediates, followed by ligand exchange with acetylacetone (Hacac). This approach, however, suffers from low yields (25–35%) due to competing side reactions and residual chloride impurities.

An improved aqueous-phase synthesis uses platinous chloride (PtCl₂) as the starting material. By dispersing PtCl₂ in deionized water (mass ratio 1:6–8) under reflux at 70–80°C, followed by controlled addition of Hacac (molar ratio 2–5:1 vs. Pt), researchers achieved yields exceeding 97%. Critical process parameters include:

- pH control using nitric or hydrochloric acid (pH 3–4 during reaction)

- Alkaline precipitation (pH 9–10 with K₂CO₃/NaOH) to isolate product

- Hot ethanol washing to remove unreacted precursors

Table 1: Comparison of Pt(acac)₂ Synthesis Methods

| Parameter | K₂PtCl₄ Route | PtCl₂ Route |

|---|---|---|

| Yield | 25–35% | 97.2–97.7% |

| Reaction Time | 3–5 h | 4–6 h |

| Chloride Contamination | High | None |

| Solvent System | Water/benzene | Water/ethanol |

Advanced Deposition Techniques (CVD, MOCD)

Chemical vapor deposition (CVD) and metal-organic chemical deposition (MOCD) utilize Pt(acac)₂ as a precursor for thin-film and nanomaterial fabrication. Key advancements include:

- Low-Temperature Decomposition: Pt(acac)₂ sublimates at 170°C and decomposes between 210–264°C, enabling deposition on heat-sensitive substrates.

- Support Functionalization: In MOCD, mechanical mixing of Pt(acac)₂ with catalyst supports (e.g., LaB₆, TiN) under argon at 100°C facilitates precursor adsorption.

- Supercritical CO₂ Processing: Solubility studies reveal Pt(acac)₂ dissolves in scCO₂ (313–353 K, 10–40 MPa) with a density-dependent solubility profile.

- Precursor: Pt(acac)₂ (≥99.95% purity)

- Carrier Gas: Argon (2 bar)

- Temperature Ramp: 100°C (30 min hold)

- Particle Size: 2–11 nm on LaB₆/TiN supports

Comparative Studies with Alternative Precursors

Pt(acac)₂ demonstrates distinct advantages over related complexes:

Table 2: Precursor Performance Comparison

| Property | Pt(acac)₂ | Pd(acac)₂ |

|---|---|---|

| Solubility in scCO₂ | 9×10⁻⁶–1.2×10⁻⁴ | 2.1×10⁻⁵–3.8×10⁻⁴ |

| Decomposition Temp | 210–264°C | 180–220°C |

| Nanoparticle Size | 2–11 nm | 1–6 nm |

| Catalytic Activity | Fuel cell electrodes | Hydrogenation |

Structural analyses reveal Pt(acac)₂'s square-planar geometry enhances thermal stability compared to octahedral Pd(acac)₂. In MOCVD applications, Pt(acac)₂ produces 30% denser films than K₂PtCl₄-derived coatings due to reduced chloride interference.

Platinum(II) acetylacetonate serves as a highly effective catalyst for intramolecular hydroamination reactions, enabling the formation of nitrogen-containing heterocycles through the addition of amine groups across carbon-carbon double bonds [1] [2]. The catalytic mechanism involves the formation of platinum amine complexes that undergo subsequent ligand exchange with pendant alkene bonds to generate reactive platinum π-alkene intermediates [1].

Mechanistic Pathway

The intramolecular hydroamination process catalyzed by platinum(II) acetylacetonate proceeds through a well-defined sequence of elementary steps [1]. Initial coordination of the substrate amine to the platinum center forms a thermally sensitive platinum amine complex, which subsequently undergoes irreversible intramolecular ligand exchange with the pendant carbon-carbon double bond [1]. This ligand exchange step exhibits an activation free energy of 21.45 kcal mol⁻¹ for benzyl 2,2-diphenyl-4-pentenylamine substrates [1].

The resulting platinum π-alkene complex undergoes rapid outer-sphere carbon-nitrogen bond formation, characterized by anti addition of platinum and nitrogen across the complexed carbon-carbon bond [1]. This process leads to the formation of a thermally stable zwitterionic platinamethylpyrrolidinium complex, which represents a key intermediate in the catalytic cycle [1].

Formation of Azaplatinacyclobutane Complexes

A critical aspect of the platinum(II) acetylacetonate-catalyzed hydroamination involves the formation of azaplatinacyclobutane complexes [1]. The zwitterionic platinamethylpyrrolidinium intermediate undergoes rapid and exergonic deprotonation by free amine to form a neutral, bicyclic azaplatinacyclobutane complex [1]. These complexes exist as discrete 1:1 adducts with ammonium salt in nonpolar reaction media and represent the resting state of the catalytic cycle [1].

The equilibrium constants for azaplatinacyclobutane formation from platinum π-alkene complexes with excess secondary amines are remarkably large, on the order of 1 × 10⁶ M⁻² [1]. This high thermodynamic stability contributes to the effectiveness of platinum(II) acetylacetonate as a hydroamination catalyst [1].

Product Formation and Catalyst Turnover

The final stage of the catalytic cycle involves turnover-limiting intramolecular protodemetalation of the azaplatinacyclobutane-ammonium adduct [1]. This step is followed by ligand exchange that releases the pyrrolidine product and regenerates the active platinum catalyst [1]. The overall reaction displays nominal first-order kinetics with respect to platinum concentration, consistent with the proposed mechanistic pathway [1].

Platinum(II) acetylacetonate demonstrates excellent functional group compatibility and low moisture sensitivity in hydroamination reactions [2]. Benzyl-2,2-diphenyl-4-pentenylamine undergoes intramolecular hydroamination in the presence of catalytic amounts of platinum(II) acetylacetonate and triphenylphosphine to afford 1-benzyl-2-methyl-4,4-diphenylpyrrolidine in 75% yield [2].

Cross-Coupling Reactions and Ligand Exchange Dynamics

Platinum(II) Acetylacetonate in Cross-Coupling Chemistry

Platinum(II) acetylacetonate exhibits significant utility in cross-coupling reactions, particularly those involving carbon-carbon bond formation . The complex serves as an effective precursor for generating active platinum species capable of facilitating oxidative addition, transmetalation, and reductive elimination processes that are fundamental to cross-coupling mechanisms .

Ligand Exchange Dynamics

The acetylacetonate ligands in platinum(II) acetylacetonate display remarkable lability, enabling facile ligand exchange reactions that are crucial for catalytic activity [9] [12]. These exchange processes can occur through both associative and dissociative mechanisms, depending on the nature of the incoming ligand and reaction conditions [9].

Studies of platinum(II) acetylacetonate complexes reveal that ligand exchange reactions proceed through intermediate species where acetylacetonate coordination modes can shift from bidentate to monodentate [12]. This dynamic behavior allows for the accommodation of various substrates and co-ligands during catalytic processes [12].

Transmetalation Mechanisms

In cross-coupling applications, platinum(II) acetylacetonate can undergo transmetalation reactions with organoborane and organosilane reagents [10]. The acetylacetonate ligands facilitate these processes by providing a suitable electronic environment around the platinum center that promotes the transfer of organic groups from the heteroatom-based reagents [10].

Computational studies indicate that transmetalation involving platinum(II) acetylacetonate complexes proceeds through four-membered transition states where the transferring organic group bridges the platinum and heteroatom centers [23]. The activation barriers for these processes are typically in the range of 15-25 kcal mol⁻¹, making them accessible under mild reaction conditions [23].

Photochemical Activation

Recent investigations have demonstrated that platinum(II) acetylacetonate can undergo photochemical activation, leading to enhanced reactivity in cross-coupling applications [16]. Irradiation with visible or ultraviolet light promotes ligand dissociation, creating coordinatively unsaturated platinum species that exhibit increased electrophilicity toward multiple bonds [16].

The photochemical activation process occurs through d-d transitions centered at 402 and 510 nanometers, which have dissociative character due to the involvement of dσ* orbitals [32]. This light-induced reactivity enables cyclometalation and cross-coupling reactions to proceed under milder conditions than traditional thermal activation [16] [32].

Role in Organic Synthesis (N-Allylanilines, Pyrrolidines)

N-Allylaniline Formation

Platinum(II) acetylacetonate demonstrates exceptional effectiveness in the synthesis of N-allylanilines through direct allylation of anilines using allylic alcohols [3] [14]. This catalytic process represents a significant advancement in synthetic methodology, as it enables the direct use of readily available allylic alcohols without the need for pre-activation or conversion to more reactive electrophiles [3].

The platinum-catalyzed allylation reaction proceeds through activation of carbon-oxygen bonds in allylic alcohols, a process that is significantly accelerated by the presence of titanium reagents [3]. Anilines bearing electron-donating groups provide superior yields in these transformations, while those with electron-withdrawing substituents show diminished reactivity [3].

Table 1: Platinum(II) Acetylacetonate-Catalyzed N-Allylaniline Formation

| Substrate Type | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Aniline | 85 | 12 | 120 |

| 4-Methylaniline | 92 | 10 | 120 |

| 4-Methoxyaniline | 88 | 8 | 120 |

| 4-Chloroaniline | 65 | 16 | 120 |

| 4-Nitroaniline | 45 | 20 | 120 |

Data compiled from catalytic studies using platinum(II) acetylacetonate under standard reaction conditions [3] [14]

Pyrrolidine Synthesis

The application of platinum(II) acetylacetonate in pyrrolidine synthesis extends beyond simple hydroamination to include more complex cascade reactions [15]. A particularly noteworthy example involves the use of platinum/Brønsted acid relay catalytic systems for the synthesis of substituted pyrrolidine derivatives [15].

This methodology employs N-Boc-protected alkynamine derivatives coupled with appropriate alkenes or alkynes in a process catalyzed by a binary platinum(II) acetylacetonate/triflic acid system [15]. The reaction proceeds through a cascade mechanism involving initial platinum-catalyzed cycloisomerization of the alkynamine derivative, followed by triflic acid-promoted nucleophilic addition and subsequent trapping by the Boc protecting group [15].

Mechanistic Considerations in Pyrrolidine Formation

The formation of pyrrolidines through platinum(II) acetylacetonate catalysis involves several distinct mechanistic pathways depending on the substrate structure and reaction conditions [15]. For alkynamine substrates, the initial step involves coordination of the alkyne moiety to the platinum center, followed by nucleophilic attack by the tethered amine group [15].

When allyltrimethylsilane is employed as the alkene counterpart, the reaction yields bicyclic compounds containing trimethylsilane groups [15]. However, the use of propargyltrimethylsilane in the presence of water leads to the formation of related bicyclic compounds lacking the trimethylsilane group and containing exocyclic carbon-carbon bonds [15].

Substrate Scope and Limitations

The platinum(II) acetylacetonate-catalyzed synthesis of nitrogen-containing heterocycles demonstrates broad substrate tolerance, accommodating various substitution patterns and functional groups [28]. Trisubstituted, 1,1-disubstituted, E-disubstituted, Z-disubstituted, and monosubstituted alkenes all participate effectively in these transformations [28].

The remarkable substrate scope extends to include complex polycyclic systems and substrates bearing sensitive functional groups that would be incompatible with more traditional synthetic methods [28]. This broad tolerance makes platinum(II) acetylacetonate an attractive choice for late-stage functionalization in complex molecule synthesis [28].

Kinetic and Thermodynamic Analysis of Catalytic Cycles

Kinetic Parameters and Rate Constants

Comprehensive kinetic analysis of platinum(II) acetylacetonate-catalyzed reactions reveals complex rate dependencies that reflect the multi-step nature of these catalytic processes [18] [21]. For hydroamination reactions, the overall rate law typically exhibits first-order dependence on platinum concentration, consistent with mononuclear platinum species as the active catalysts [1].

Table 2: Kinetic Parameters for Platinum(II) Acetylacetonate Catalysis

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal mol⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| Hydroamination | 2.1 × 10⁻⁴ | 21.5 | 80-120 |

| N-Allylation | 5.8 × 10⁻³ | 18.2 | 100-140 |

| Cross-Coupling | 1.2 × 10⁻² | 16.8 | 60-100 |

| Cyclometalation | 3.4 × 10⁻⁵ | 24.1 | 25-80 |

Kinetic data derived from experimental studies under standardized conditions [1] [18] [21]

Thermodynamic Analysis of Intermediate Formation

Thermodynamic studies of platinum(II) acetylacetonate-catalyzed processes reveal the energetic landscape of key intermediates and transition states [22]. The formation of platinum-substrate adducts is generally thermodynamically favorable, with binding free energies ranging from -8 to -15 kcal mol⁻¹ depending on the substrate structure [22].

The conversion of initial platinum-substrate complexes to cyclometalated intermediates represents a thermodynamically uphill process, with free energy changes of +5 to +12 kcal mol⁻¹ [22]. However, subsequent steps in the catalytic cycle are sufficiently exergonic to drive the overall transformation forward [22].

Turnover Frequency Analysis

Platinum(II) acetylacetonate catalysts demonstrate impressive turnover frequencies in optimized reaction systems [21] [24]. For methane oxidation catalysis using related platinum salts in oleum, turnover frequencies exceeding 25,000 h⁻¹ have been achieved with selectivities above 98% [21]. These values are more than three orders of magnitude higher than initially reported systems and rival those of commercial industrial processes [21].

In hydrosilylation applications, platinum(II) acetylacetonate-derived catalysts show turnover frequencies in the range of 1.5 × 10⁻⁵ to 1.5 × 10⁻⁴ s⁻¹, with apparent turnover numbers reaching 2.06 × 10⁵ under optimal conditions [24]. The variation in activity depends strongly on the electronic properties of co-ligands and the nature of the substrates employed [24].

Temperature and Pressure Effects

The catalytic activity of platinum(II) acetylacetonate systems shows strong temperature dependence, with optimal performance typically observed in the range of 80-120°C for most applications [20]. Below this temperature range, reaction rates become impractically slow, while higher temperatures can lead to catalyst decomposition and reduced selectivity [20].

Pressure effects are particularly pronounced in reactions involving gaseous substrates or products [20]. Elevated pressures generally favor substrate coordination and can significantly enhance reaction rates, though care must be taken to avoid pressure-induced ligand dissociation that could lead to catalyst deactivation [20].

The decomposition temperature of platinum(II) acetylacetonate itself occurs between 200-320°C, as determined by thermogravimetric analysis under inert atmosphere [20]. This thermal stability window defines the upper limit for catalytic applications and guides the selection of appropriate reaction conditions [20].

Computational Insights into Catalytic Mechanisms

Density functional theory calculations provide detailed insights into the energetics of platinum(II) acetylacetonate-catalyzed processes [23] [28]. For cross-coupling reactions, computational studies reveal that oxidative addition represents the highest energy barrier in the catalytic cycle, with activation energies of 20-25 kcal mol⁻¹ [23].

Transmetalation steps exhibit lower barriers, typically 15-18 kcal mol⁻¹, while reductive elimination processes are generally facile with barriers below 12 kcal mol⁻¹ [23]. These computational findings align well with experimental observations of rate-limiting oxidative addition in many platinum-catalyzed transformations [23].

Platinum(II) acetylacetonate, with the molecular formula C₁₀H₁₄O₄Pt, is a yellow to yellow-green crystalline coordination compound that serves as a versatile precursor for platinum-based advanced materials [1] [2]. The compound features a square planar coordination geometry where the platinum(II) center is chelated by two acetylacetonate ligands, resulting in a thermally stable complex with a melting point of 249-252°C [1] [3]. With a molecular weight of 393.29 g/mol and a platinum content of 49.6%, this compound demonstrates excellent solubility in organic solvents including acetone, benzene, and dichloromethane, while remaining insoluble in water [1] [2]. The compound maintains structural integrity up to 150°C, after which thermal decomposition occurs through the elimination of acetylacetonate ligands [4].

Conductive Polymer and Nanomaterial Synthesis

Platinum Nanoparticle Formation

The thermal decomposition of platinum(II) acetylacetonate provides a controlled pathway for synthesizing platinum nanoparticles with precise size control and uniform distribution. Studies have demonstrated that the decomposition process occurs through a single-step weight loss mechanism starting at approximately 150°C, leading to the formation of metallic platinum nanoparticles [4]. The decomposition mechanism involves the elimination of acetylacetonate ligands as acetone and carbon-containing species, leaving behind metallic platinum cores [4].

In polyol-mediated synthesis, platinum(II) acetylacetonate enables the formation of platinum nanoparticles with average sizes ranging from 3.5 to 3.7 nm, depending on the synthesis conditions [5]. The reaction kinetics can be controlled by adjusting temperature, with optimal conditions typically achieved at 195-240°C in the presence of stabilizing agents such as polyvinylpyrrolidone [6] [7]. The resulting nanoparticles exhibit excellent dispersion and stability, making them suitable for incorporation into conductive polymer matrices.

Size-Controlled Synthesis Methodologies

Advanced synthesis approaches utilizing platinum(II) acetylacetonate have been developed to achieve precise control over nanoparticle morphology and size distribution. The non-isothermal decomposition method allows for the synthesis of platinum nanoparticles with controlled size distributions by varying heating rates and reaction atmospheres [8] [9]. This approach has proven particularly effective for producing nanoparticles with sizes below 5 nm, which are optimal for catalytic applications.

The incorporation of multivalent amine ligands during synthesis enables the formation of different nanoparticle morphologies, from spherical to more complex shapes [7]. Temperature-controlled synthesis protocols have demonstrated the ability to produce platinum nanoparticles with narrow size distributions, with the average particle size increasing from 2.6 nm at lower temperatures to 5-20 nm at higher synthesis temperatures [10].

Platinum-Based Composite Films

Pt/SiO₂ Composite Films

Chemical vapor deposition utilizing platinum(II) acetylacetonate and tetraethylorthosilicate enables the low-temperature formation of platinum-silicon dioxide composite films at temperatures as low as 320°C [11]. This represents a significant reduction from the typical 600°C required for silicon dioxide deposition without the platinum precursor. The composite films demonstrate growth rates ranging from 1.1 to 20 nm/min, with the silicon-to-platinum ratio controllable between 0.6 and 1.0 by adjusting deposition conditions [11].

The platinum component in these composite films exhibits crystalline structure with slight (111) orientation, while the silicon dioxide phase remains amorphous [11]. The incorporation of oxygen during deposition is crucial for achieving proper stoichiometry and reducing carbon contamination, typically resulting in 11-18% carbon content in the final films [11]. The growth mechanism involves a surface-catalyzed decomposition process where platinum(II) acetylacetonate promotes the low-temperature decomposition of tetraethylorthosilicate through surface complexation reactions [11].

Pt/TiO₂ Composite Films

Platinum-titania composite films synthesized using platinum(II) acetylacetonate demonstrate enhanced photocatalytic activity compared to pure titania systems [5]. The photodeposition process utilizing platinum(II) acetylacetonate precursors results in uniform platinum nanoparticle distribution across the titania surface, with particle sizes averaging 3.5-3.7 nm [5]. The composite films exhibit a two-fold increase in photocatalytic activity for anatase-based systems and a 1.8-fold enhancement for P25 titania [5].

The deposition process involves the concurrent activation of both the titania substrate and the platinum precursor under ultraviolet-visible light irradiation [5]. X-ray photoelectron spectroscopy analysis confirms the presence of metallic platinum at binding energies of 71.1 eV, indicating successful reduction of the platinum(II) precursor to metallic nanoparticles [5]. The enhanced photocatalytic performance is attributed to improved charge separation and the formation of efficient electron transfer pathways between the platinum nanoparticles and the titania matrix [5].

Halogen Bonding in Metal-Organic Frameworks

Platinum-Halogen Bonding Interactions

Platinum(II) acetylacetonate and its derivatives serve as building blocks for constructing halogen-bonded supramolecular networks in metal-organic frameworks. The platinum center in these systems can function as both a halogen bond acceptor and a participant in metal-involving halogen bonding interactions [13] [14]. These interactions typically involve bond lengths ranging from 2.7 to 3.1 Å and bond strengths between 18-30 kJ/mol [15] [16].

The formation of Pt-Cl···I-R halogen bonding interactions has been demonstrated to enhance luminescence properties in platinum complexes, with quantum yield improvements of up to 22-fold observed in cocrystallized systems [13]. The enhancement mechanism involves both the heavy-atom effect contributing to spin-orbit coupling and the suppression of non-radiative decay pathways through increased molecular rigidity [13].

Metal-Involving Halogen Bonding Mechanisms

Advanced studies have revealed bifurcated halogen bonding interactions where platinum centers simultaneously interact with multiple halogen atoms [17] [14]. These I-I···(I-Pt) and C-I···(I-Pt) interactions demonstrate the unique ability of platinum centers to serve as nucleophilic partners in halogen bonding, with the filled d-orbitals of platinum providing electron density for interaction with σ-holes on halogen atoms [17] [14].

Theoretical calculations using density functional theory methods have confirmed the noncovalent nature of these interactions and their contribution to supramolecular stability [17] [14]. The metal-involving halogen bonding interactions are particularly strong in systems containing platinum(II) compared to analogous palladium(II) systems, reflecting the enhanced nucleophilicity of the platinum center [14].

Supramolecular Assembly and Framework Formation

The incorporation of platinum(II) acetylacetonate derivatives into metal-organic frameworks through halogen bonding enables the construction of functional materials with enhanced properties [15] [16]. These halogen-bonded metal-organic frameworks demonstrate applications in photocatalysis, where the platinum centers provide additional catalytic sites while the halogen bonding interactions maintain structural integrity [15].

The design of these systems involves the strategic placement of halogen bond donors and acceptors to create directional interactions that guide framework assembly [15] [16]. The resulting materials combine the catalytic properties of platinum with the porosity and selectivity of metal-organic frameworks, creating multifunctional platforms for applications in gas separation, catalysis, and energy storage [15].

Framework Stability and Performance

Halogen-bonded platinum-containing metal-organic frameworks demonstrate remarkable thermal and chemical stability, with decomposition temperatures typically exceeding 300°C [15]. The frameworks maintain their structural integrity under various reaction conditions, making them suitable for catalytic applications requiring elevated temperatures or aggressive chemical environments [15].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (98.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (98.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (94.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (94.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard